molecular formula C16H10N2O3S B2388730 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate CAS No. 477870-92-1

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate

Cat. No.: B2388730
CAS No.: 477870-92-1
M. Wt: 310.33
InChI Key: OAZCRQNFAPGVKD-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C16H10N2O3S and a molecular weight of 310.33 g/mol It is known for its unique structure, which includes a pyrimidine ring, a phenyl group, and a thiophene carboxylate ester

Preparation Methods

The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-(4-formyl-2-pyrimidinyl)phenol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrimidine and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate can be compared with other similar compounds, such as:

    4-(4-Formyl-2-pyrimidinyl)phenyl acetate: Similar structure but with an acetate ester instead of a thiophene carboxylate ester.

    4-(4-Formyl-2-pyrimidinyl)phenyl benzoate: Similar structure but with a benzoate ester instead of a thiophene carboxylate ester.

    4-(4-Formyl-2-pyrimidinyl)phenyl methacrylate: Similar structure but with a methacrylate ester instead of a thiophene carboxylate ester.

The uniqueness of this compound lies in its combination of a pyrimidine ring, a phenyl group, and a thiophene carboxylate ester, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)21-16(20)14-2-1-9-22-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZCRQNFAPGVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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